molecular formula C20H17FN2O4 B2428251 METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE CAS No. 1358411-89-8

METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE

Cat. No.: B2428251
CAS No.: 1358411-89-8
M. Wt: 368.364
InChI Key: NRZRKBSZPFACOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique quinoline structure, which is substituted with a fluorophenyl group and an oxoethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the quinoline core.

    Attachment of the Oxoethoxy Moiety: The oxoethoxy group can be attached through an etherification reaction, where an alcohol derivative reacts with the quinoline core in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxoethoxy group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted quinoline derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate
  • Methyl 4-(2-((3-bromophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate
  • Methyl 4-(2-((3-methylphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate

Uniqueness

METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s high electronegativity and small size contribute to stronger binding interactions and potentially improved pharmacokinetic properties.

Properties

IUPAC Name

methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-12-6-7-16-15(8-12)18(10-17(23-16)20(25)26-2)27-11-19(24)22-14-5-3-4-13(21)9-14/h3-10H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZRKBSZPFACOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.